molecular formula C13H14N2O2 B1468642 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid CAS No. 1411228-80-2

1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468642
CAS No.: 1411228-80-2
M. Wt: 230.26 g/mol
InChI Key: XJTMRIPDOYWSFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, and the structure–activity relationship (SAR) of the studied compounds has been described .


Physical and Chemical Properties Analysis

Pyrrolidine-3-carboxylic acid, a related compound, is a solid at room temperature with a melting point of 33-38 °C . It’s stored at 2-8°C .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, as found in "1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid," are extensively utilized in medicinal chemistry due to their non-planar structure and ability to explore pharmacophore space efficiently. These rings contribute significantly to the stereochemistry of molecules and enhance three-dimensional coverage, a phenomenon known as “pseudorotation”. The presence of pyrrolidine rings in bioactive molecules is associated with target selectivity and diverse biological profiles. This structural motif’s versatility is underscored by its applications in designing compounds for treating human diseases, where the different stereoisomers and spatial orientations of substituents can influence the biological activity of drug candidates significantly (Li Petri et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Research into the effects of carboxylic acids, such as the one featured in the compound , highlights their role as inhibitors to microbes at concentrations below desired yields and titers. This inhibitory effect, characterized by damage to the cell membrane and a decrease in microbial internal pH, offers insights into metabolic engineering strategies aimed at enhancing microbial robustness for industrial applications. This information is crucial for the development of bio-based production methods for carboxylic acids and their derivatives, promoting an understanding of how to mitigate inhibitory effects for optimized production processes (Jarboe et al., 2013).

Antioxidant Activity and Analytical Methods

The study of antioxidants, including carboxylic acid derivatives, is significant in various fields, from food engineering to pharmaceuticals. Understanding the antioxidant activity of compounds, including those structurally related to "this compound," is essential for elucidating their potential health benefits and applications in disease prevention. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests play a vital role in determining the antioxidant capacity of complex samples, offering insights into the compound’s utility in enhancing human health and combating oxidative stress (Munteanu & Apetrei, 2021).

Reactive Extraction of Carboxylic Acids

The separation of carboxylic acids from aqueous solutions via liquid-liquid extraction (LLX) is a critical area of research, particularly for biorenewable chemicals production. Studies on solvent developments for LLX of carboxylic acids provide insights into efficient separation methods, which are crucial for the sustainable production of carboxylic acid-based compounds and their derivatives. The exploration of organic compounds and supercritical fluids as solvents for LLX underscores the importance of innovative separation technologies in the green chemistry of carboxylic acids (Djas & Henczka, 2018).

Safety and Hazards

Pyrrolidine-3-carboxylic acid is considered hazardous. It causes serious eye damage and should be handled with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

1-[(2-cyanophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-7-10-3-1-2-4-11(10)8-15-6-5-12(9-15)13(16)17/h1-4,12H,5-6,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMRIPDOYWSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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